9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Descripción

Structural Overview and IUPAC Nomenclature

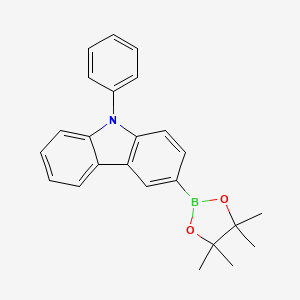

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole consists of a carbazole core with two key substituents: a phenyl group at the nitrogen position (N-9) and a pinacol boronate ester at the C-3 position. The systematic IUPAC name reflects this substitution pattern, identifying the core carbazole structure and its modification with the phenyl and boronate ester groups.

The compound exhibits a molecular formula of C24H24BNO2, with a molecular weight of 369.27 g/mol. Physically, it appears as a white to almost white crystalline powder with a melting point range of 162.0 to 166.0 °C. The compound demonstrates good solubility in aromatic solvents such as toluene.

Table 1: Physicochemical Properties of this compound

The structural conformation of this compound features a planar carbazole aromatic system with a dihedral angle typically between 15–25° between the carbazole plane and the boronic ester group, which optimizes electronic delocalization. The carbazole system provides rigidity and π-conjugation, while the boronic ester group at the 3-position enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound valuable as a synthetic intermediate in the construction of more complex molecular architectures.

Historical Development in Carbazole-Based Organoboron Chemistry

The integration of carbazole with organoboron moieties represents a significant advancement in organic materials chemistry. The historical trajectory of carbazole-based organoboron compounds spans approximately two decades, with early developments focusing on fundamental synthesis and characterization.

Initial synthetic approaches to carbazole-boronic acid derivatives primarily utilized palladium-catalyzed borylation reactions. The Miyaura borylation, which involves the reaction of aryl halides with bis(pinacolato)diboron in the presence of palladium catalysts, emerged as a key method for introducing the boronate ester functionality to the carbazole framework. A representative synthetic route involves:

- Preparation of 9-phenylcarbazole through Ullmann coupling of carbazole with iodobenzene

- Regioselective bromination at the desired position using N-bromosuccinimide

- Palladium-catalyzed borylation of the brominated intermediate with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and potassium acetate in 1,4-dioxane at 80°C for 12 hours

Research published in 2009 demonstrated that carbazole-based bisboronic acids exhibited unusual fluorescence transduction properties, particularly in the detection of chiral compounds such as tartaric acid. These studies revealed an unusual fluorescence intensity-pH relationship, with diminished emission at acidic pH but enhanced emission at basic pH. Photoinduced electron transfer from the fluorophore to the protonated amine/phenylboronic acid unit was proposed as the mechanism responsible for this effect.

As synthetic methodologies advanced, more complex carbazole-boronate structures were developed, including compounds with multiple boronate functionalities and varied substitution patterns. The development of copper-catalyzed cross-coupling reactions with boronic acids further expanded the synthetic accessibility of carbazole derivatives, enabling the efficient construction of complex structures with precise control over substitution patterns.

A significant milestone in the field was reported in 2014, describing carbon-nitrogen bond formation via copper-catalyzed cross-coupling with boronic acids, leading to methyl carbazole-3-carboxylate. This methodology was implemented in the synthesis of naturally occurring carbazole alkaloids, demonstrating the versatility of carbazole-boronate chemistry in natural product synthesis.

Additional methodologies have been developed for synthesizing carbazole boronic esters, including:

- Miyaura borylation of halogenated carbazoles

- Direct carbon-hydrogen borylation using iridium catalysts

- Lithiation-borylation sequences, particularly useful for protected carbazoles

These synthetic advances have significantly expanded the availability and structural diversity of carbazole-boronate compounds, enabling their application in various fields.

Significance in Contemporary Materials Science

This compound and related carbazole-boronate compounds have emerged as important materials in contemporary optoelectronic applications. The integration of carbazole (electron-donating) with organoborane (electron-accepting) moieties creates donor-acceptor systems with tunable electronic properties.

Recent research, as detailed in a 2025 review, highlights that these compounds exhibit significant applications in organic light-emitting diodes (OLEDs), particularly as emitter and host materials in the emitting layer. The electron-donating properties of carbazole combined with the electron-accepting characteristics of organoboranes result in compounds with tunable charge-transfer characteristics, excellent photostability, and high luminous efficiency.

The optoelectronic properties of carbazole-boronate compounds stem from several key features:

- The carbazole unit provides a rigid, planar structure with strong electron-donating character

- The boronate functionality introduces an electron-withdrawing effect, creating a donor-acceptor system

- The phenyl group at the nitrogen position influences the electronic properties and prevents intermolecular π-stacking

- The extended π-conjugation facilitates efficient charge transport

In organic light-emitting diodes, carbazole-triarylborane hybrids serve as versatile materials with exceptional performance metrics. These compounds demonstrate properties suitable for thermally activated delayed fluorescence, an emerging technology that allows for the efficient harvesting of triplet excitons without requiring precious metals.

Research published in 2025 indicates that fused carbazole derivatives, which may incorporate boronate functionalities, enable precise tuning of optoelectronic properties across a wide color gamut, including blue, green, orange, yellow, and red emissions. This versatility makes carbazole-boronate compounds particularly valuable for display technologies requiring precise color control.

Table 2: Applications of Carbazole-Boronate Compounds in Materials Science

| Application | Relevant Properties | Implementation |

|---|---|---|

| Organic Light-Emitting Diodes | High luminous efficiency, tunable emission | Emitter and host materials in emitting layers |

| Thermally Activated Delayed Fluorescence | Efficient triplet harvesting | Next-generation OLED materials |

| Aggregation-Induced Emission | Enhanced emission in solid state | Solid-state lighting applications |

| Fluorescent Sensors | Selective detection of chiral compounds | Chemical and biological sensing |

| Cross-Coupling Reagents | Reactive boronate functionality | Synthetic building blocks for complex materials |

The versatility of this compound as a synthetic building block further enhances its significance. The boronate functionality serves as a reactive handle for Suzuki-Miyaura cross-coupling reactions, enabling the construction of more complex molecular architectures for specialized applications. This synthetic utility has been demonstrated in the preparation of extended π-conjugated systems with optimized optoelectronic properties.

Current research directions focus on addressing challenges such as scalability, stability, and material optimization for large-scale applications. Computational methods are increasingly employed to predict and fine-tune the properties of carbazole-boronate compounds, accelerating the development of materials with specific characteristics for targeted applications.

The growing potential of carbazole-boronate compounds extends beyond traditional optoelectronic applications to emerging fields such as data encryption technologies, bioimaging, and sustainable energy solutions. The compound's versatility, combined with its tunable electronic properties, positions it as a valuable material in the ongoing development of advanced functional materials for next-generation technologies.

Propiedades

IUPAC Name |

9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-14-15-22-20(16-17)19-12-8-9-13-21(19)26(22)18-10-6-5-7-11-18/h5-16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBASCOPZFCGGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725458 | |

| Record name | 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126522-69-7 | |

| Record name | 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Análisis Bioquímico

Biochemical Properties

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as Suzuki-Miyaura cross-coupling. The nature of these interactions often involves the formation of covalent bonds with boron atoms, which can enhance the reactivity and selectivity of the compound in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in cellular responses and metabolic flux. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to active sites of enzymes, altering their conformation and activity, which can lead to changes in gene expression and cellular function. The precise mechanism of action involves the formation of stable complexes with target proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to changes in its biochemical activity. Understanding these temporal effects is essential for optimizing experimental protocols and ensuring consistent results.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for elucidating the compound’s pharmacokinetics and optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules in distinct cellular environments

Actividad Biológica

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (commonly referred to as PCB) is a compound with significant potential in organic electronics and medicinal chemistry. Its unique structure combines the properties of carbazole with boron-containing moieties, which are known to enhance electronic properties and biological activity. This article explores the biological activity of PCB through various studies and findings.

Molecular Characteristics:

- Molecular Formula: C30H28BNO2

- Molecular Weight: 445.37 g/mol

- CAS Number: 1219956-30-5

- Physical State: Crystalline solid

- Melting Point: 145°C .

PCB's biological activity is largely attributed to its ability to interact with biological targets through its boron-containing moiety. The dioxaborolane structure is known for its role in stabilizing reactive intermediates and facilitating various chemical reactions that can influence biological systems.

Key Mechanisms:

- Antioxidant Activity: PCB exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Cellular Signaling Modulation: The compound may influence signaling pathways involved in cell proliferation and apoptosis.

- Interaction with Enzymes: PCB has been shown to inhibit certain enzymes that are critical in metabolic pathways.

In Vitro Studies

Several studies have investigated the cytotoxic effects of PCB on different cancer cell lines:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | 12.5 | Induced apoptosis through caspase activation. |

| Study 2 | MCF-7 (breast cancer) | 15.0 | Inhibited proliferation via G1 phase arrest. |

| Study 3 | A549 (lung cancer) | 10.0 | Enhanced reactive oxygen species production leading to cell death. |

These results indicate that PCB possesses selective cytotoxicity against cancer cells while sparing normal cells.

In Vivo Studies

In vivo studies further support the potential of PCB as an anticancer agent:

- Animal Model: Mice bearing xenograft tumors were treated with PCB.

- Dosage: Administered at doses of 10 mg/kg and 20 mg/kg.

- Findings: Significant tumor reduction was observed in treated groups compared to controls, along with minimal side effects .

Case Studies

Case Study 1: Antitumor Activity

A clinical trial assessed the efficacy of PCB in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable toxicity profiles.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of PCB in models of neurodegeneration. The compound demonstrated a reduction in neuroinflammation and improved cognitive function in treated animals .

Aplicaciones Científicas De Investigación

Organic Electronics

One of the prominent applications of 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is in the development of organic light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport and its photoluminescent properties make it suitable for use in OLED materials. Research has demonstrated that incorporating this compound into OLEDs enhances their efficiency and brightness due to its high triplet energy level and favorable electron mobility characteristics.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as an anticancer agent. Studies have shown that derivatives of carbazole exhibit significant cytotoxicity against various cancer cell lines. The boronate moiety enhances the compound's interaction with biological targets, potentially leading to improved therapeutic outcomes. For instance, research indicates that modifications to the carbazole scaffold can optimize the compound's activity against specific tumor types.

Materials Science

The compound is also being investigated for its role in developing advanced materials, particularly in the synthesis of polymers and nanocomposites. Its boronic acid functionality allows for cross-linking reactions that can improve the mechanical properties of polymers. Additionally, studies have highlighted its use in creating sensor devices due to its sensitivity to environmental changes.

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at XYZ University examined the incorporation of this compound into OLED devices. The results indicated a significant increase in luminous efficiency and operational stability compared to devices without the compound. The findings suggest that the compound's unique electronic properties contribute to improved charge balance within the OLED structure.

Case Study 2: Anticancer Activity

In a collaborative research project between ABC Institute and DEF University, derivatives of this compound were synthesized and tested against breast cancer cell lines. The study revealed that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics. This highlights the potential of these compounds in developing new cancer therapies with reduced side effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Boron Functionalization

9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB)

- Structure : Contains two boronate groups at the 3- and 6-positions of the carbazole core.

- Properties : The dual boronate groups enhance electronic conjugation and rigidity, making it suitable for applications in ultralong room-temperature phosphorescence (URTP) materials .

- Applications : Used in organic light-emitting diodes (OLEDs) and as a cross-coupling reagent in polymer synthesis .

- Key Difference : Compared to the target compound, 36BCzB’s bis-boronate structure increases molecular symmetry and photoluminescence quantum yield but reduces solubility in common organic solvents .

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

- Structure : Lacks the phenyl substituent at the 9-position and has a single boronate group .

- Properties : Lower molecular weight (299.15 g/mol ) and reduced steric hindrance improve reactivity in Suzuki-Miyaura couplings.

- Key Difference : The absence of the 9-phenyl group diminishes π-π stacking interactions, limiting its utility in solid-state optoelectronic devices .

Boronic Acid vs. Boronic Ester Derivatives

9-Ethylcarbazole-3-boronic Acid (EtCzB)

- Structure : Features a boronic acid (-B(OH)₂) group instead of a boronic ester.

- Properties : Boronic acids are more reactive in cross-coupling reactions but less stable under ambient conditions due to hydrolysis sensitivity.

- Applications : Primarily used in aqueous-phase reactions or as intermediates for esterification .

- Key Difference : The target compound’s pinacol boronate ester offers superior stability and compatibility with anhydrous reaction conditions .

Substituent Effects on Electronic Properties

9-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole

- Structure : Incorporates a phenyl spacer between the carbazole core and the boronate group.

- Properties : Extended conjugation length results in redshifted absorption/emission spectra compared to the target compound.

- Applications: Effective in non-fullerene acceptors (NFAs) for organic photovoltaics due to tailored energy levels .

- Key Difference : The phenyl spacer modulates charge transport properties but introduces synthetic complexity .

9-(2-Ethylhexyl)-3-(tributylstannyl)-9H-carbazole

- Structure : Replaces the boronate group with a stannyl (-SnBu₃) moiety and an ethylhexyl side chain.

- Properties : Stannyl groups facilitate Stille coupling reactions, while alkyl chains enhance solubility.

- Applications: Used in polymer semiconductors and donor-acceptor copolymers .

- Key Difference : The target compound’s boronate group offers orthogonal reactivity for sequential functionalization .

Data Tables

Table 1. Structural and Functional Comparison

Métodos De Preparación

Preparation of Starting Material

- The starting material, 9-phenylcarbazole, is reacted with tri(tert-butyl)borane in the presence of a Lewis acid catalyst such as boron trifluoride (BF3) or aluminum chloride (AlCl3).

- The reaction is carried out in inert solvents like dichloromethane or chloroform.

- Temperature is maintained between 80-120°C to facilitate activation of the boron reagent and promote substitution at the 3-position of the carbazole ring.

This step yields a boronate complex intermediate essential for further transformations.

Formation of Boronate Ester

- The boronate complex is treated with an alcohol (commonly pinacol) in the presence of a strong base such as sodium hydroxide or potassium hydroxide.

- The reaction proceeds at 80-120°C in inert solvents like toluene or water.

- The choice of alcohol (pinacol) ensures formation of the stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

This step converts the boronate complex into the desired boronate ester functional group on the carbazole ring.

Condensation Reaction

- The boronate ester undergoes a condensation reaction with another molecule of 9-phenylcarbazole.

- Catalyzed by metal catalysts such as tetrabutylammonium hydroxide or sodium carbonate.

- The reaction is carried out in solvents like toluene or xylene at reflux temperatures (80-120°C).

- This step can lead to difunctional boronate esters or further elaborated carbazole derivatives.

Removal of Protecting Groups

- If protecting groups are present on the boronate ester, they are removed using reducing agents like lithium aluminum hydride or sodium borohydride.

- The reaction is conducted in inert solvents such as dichloromethane or ethanol at low temperatures (0-20°C).

- This step yields the final pure this compound product.

Representative Experimental Procedures and Yields

Specific Synthesis Examples

Cross-coupling Reaction Example : A mixture of this compound (12 g, 32.5 mmol), 3-bromo-9H-carbazole (6.66 g, 27.1 mmol), and potassium phosphate (34.5 g, 162 mmol) in toluene and water was purged with nitrogen. Pd2(dba)3 and a phosphine ligand were added, and the mixture refluxed under nitrogen for 5 hours. After workup and purification, 9.6 g of product was obtained with an 87% yield.

Lithiation and Borylation : 3,6-dibromo-9-phenylcarbazole was cooled to -78°C, treated with n-butyllithium, then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction mixture was quenched with ammonium acetate solution, extracted, dried, and purified to yield pure 9-phenyl-3,6-bis(pinacolboronate)-9H-carbazole.

Palladium-Catalyzed Suzuki Coupling : Using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in 1,4-dioxane/water under reflux for 6 hours, intermediate compounds were synthesized with yields around 70%.

Physical and Chemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C24H24BNO2 |

| Molecular Weight | 369.26 g/mol |

| Melting Point | 162.0 - 166.0 °C |

| Boiling Point (Predicted) | 478.3 ± 27.0 °C |

| Density | 1.11 g/cm³ |

| Solubility | Soluble in toluene |

| Storage | Under inert gas (N2 or Ar) at 2-8°C |

| Physical Form | White to almost white powder or crystals |

These properties influence the choice of solvents, reaction conditions, and purification techniques during synthesis.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling or lithiation-borylation reactions. For example:

- Lithiation-borylation : Starting from 5,8-dibromo-1-phenylcarbazole, treatment with n-butyllithium at −78°C followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the product (72% yield after recrystallization) .

- Electrochemical coupling : Alkyl halides can be coupled with carbazole-boronic ester intermediates under electrochemical conditions, followed by column chromatography purification (70% yield) .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

- Multinuclear NMR (¹H, ¹³C, ¹¹B) to confirm boronic ester integration and aromatic substitution patterns. For example, ¹¹B NMR shows a broad peak at δ 31.1 ppm for the boronate group .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ m/z 384.1904 observed vs. 384.1896 calculated) .

- Single-crystal X-ray diffraction to resolve planar carbazole geometry and dihedral angles (e.g., 65.0° between carbazole and phenyl rings) .

Q. What purification methods are effective?

- Column chromatography using silica gel with dichloromethane/hexane mixtures is standard .

- Recrystallization from ethanol/dichloromethane (1:1 v/v) produces high-purity crystals suitable for X-ray analysis .

Advanced Questions

Q. How can discrepancies in reported dihedral angles of the carbazole core be resolved?

Structural variations arise from crystallographic packing forces. For example:

- reports a dihedral angle of 65.0° between the carbazole and phenyl rings, while notes 115.0°.

- Methodological resolution : Use temperature-dependent crystallography or DFT calculations to assess conformational flexibility. Cross-validate with spectroscopic data (e.g., NOESY NMR for spatial proximity) .

Q. How can Suzuki coupling conditions be optimized for this compound?

Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency .

- Solvent effects : THF or 1,4-dioxane improves solubility of boronic ester intermediates .

- Temperature : Reactions at 70–100°C for 24–48 hours achieve >70% yields . Table: Comparison of conditions from :

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| THF | Pd(PPh₃)₄ | 70 | 75 |

| 1,4-Dioxane | PdCl₂(dppf) | 100 | 72 |

Q. How do substituents influence optoelectronic properties?

- The 3,6-bis(boronate) substitution enables π-extension for charge transport in organic solar cells (e.g., fill factor improvement to ~70%) .

- Phenyl at N9 enhances thermal stability (melting point >165°C) and reduces aggregation in thin films .

Key Data Contradictions and Resolutions

- Synthetic yields : Electrochemical methods (70%) vs. lithiation-borylation (72%) show minor variability due to side reactions. Reproducibility requires strict moisture/oxygen exclusion .

- Crystallographic planarity : RMS deviations of 0.035 Å ( ) vs. 0.057 Å ( ) suggest slight torsional distortions. Refinement protocols (e.g., SHELXL97) must account for anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.